![molecular formula C13H12O3 B1588683 3,8-Dimethoxy-2-naphthaldehyde CAS No. 374538-05-3](/img/structure/B1588683.png)
3,8-Dimethoxy-2-naphthaldehyde
Overview
Description
3,8-Dimethoxy-2-naphthaldehyde is a chemical compound with the molecular formula C13H12O3 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 3,8-Dimethoxy-2-naphthaldehyde contains a total of 29 bonds. This includes 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aldehyde (aromatic), and 2 ethers (aromatic) .Scientific Research Applications
Synthesis of Bioactive Molecules : A study describes the synthesis of 5-substituted resorcinols using 3,8-Dimethoxy-2-naphthaldehyde derivatives. These compounds have potential in creating bioactive molecules like olivetol, grevillol, and resveratrol, which have various health and therapeutic implications (Alonso, Ramón & Yus, 1997).
Catalysis in Oxidation Reactions : Another study highlights the use of a copper(II) complex of a Schiff base ligand, derived from naphthaldehyde, as a catalyst in the selective oxidation of aromatic alcohols to aldehydes (Kumar, Mahiya & Mathur, 2013).
Natural Product Isolation : Research on Diospyros assimilis roots led to the isolation of naphthalene derivatives, including a variant of 2-naphthaldehyde, showing potential for developing natural products with various applications (Ganapaty et al., 2006).
Environmental Analysis : A fluorescent probe for detecting carbonyl compounds in environmental water samples was developed using a derivative of naphthaldehyde. This indicates its use in environmental monitoring and analysis (Houdier et al., 2000).
Optoelectronics and Photonics : A study on the nonlinear optical properties of a naphthalene derivative shows potential applications in optoelectronics and photonics, highlighting the versatility of naphthaldehyde derivatives in advanced technological applications (Sreenath, Joe & Rastogi, 2018).
Antiprotozoal and Cytotoxic Activity : Naphthalene derivatives from Diospyros assimilis, including naphthaldehydes, exhibited antiprotozoal activity and cytotoxicity in vitro, suggesting potential pharmaceutical applications (Ganapaty et al., 2006).
Development of Semiconductors : Research into the applications of 1,8-naphthyridine, a compound related to naphthaldehyde, in dimetal chemistry could influence the development of semiconductors and related technologies (Bera, Sadhukhan & Majumdar, 2009).
properties
IUPAC Name |
3,8-dimethoxynaphthalene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-15-12-5-3-4-9-7-13(16-2)10(8-14)6-11(9)12/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCQBSORAFCHGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=CC(=C(C=C21)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426629 | |
Record name | 3,8-DIMETHOXY-2-NAPHTHALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,8-Dimethoxy-2-naphthaldehyde | |
CAS RN |
374538-05-3 | |
Record name | 3,8-Dimethoxy-2-naphthalenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=374538-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,8-DIMETHOXY-2-NAPHTHALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,8-DIMETHOXY-2-NAPHTHALDEHYDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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